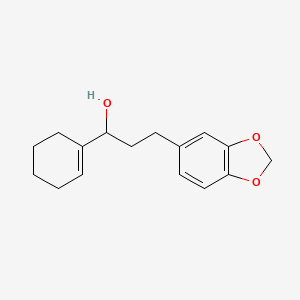
3-(1,3-Dioxaindan-5-yl)-1-(cyclohex-1-en-1-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Dioxaindan-5-yl)-1-(cyclohex-1-en-1-yl)propan-1-ol is a complex organic compound that features both a dioxane ring and a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxaindan-5-yl)-1-(cyclohex-1-en-1-yl)propan-1-ol typically involves multiple steps:
Formation of the Dioxane Ring: This can be achieved through the reaction of appropriate diols with aldehydes or ketones under acidic conditions.
Cyclohexene Ring Formation: The cyclohexene ring can be synthesized via Diels-Alder reactions or other cyclization methods.
Coupling of Rings: The final step involves coupling the dioxane and cyclohexene rings through a suitable linker, often using organometallic reagents or catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Various substitution reactions can occur at the hydroxyl group or the rings, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and PCC.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce secondary alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Studies: The compound could be used to study enzyme interactions or metabolic pathways.
Medicine
Drug Development:
Industry
Material Science: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for 3-(1,3-Dioxaindan-5-yl)-1-(cyclohex-1-en-1-yl)propan-1-ol would depend on its specific application. In catalysis, it might act as a ligand to stabilize transition states. In biological systems, it could interact with specific enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Dioxolan-4-yl)-1-(cyclohex-1-en-1-yl)propan-1-ol
- 3-(1,3-Dioxane-4-yl)-1-(cyclohex-1-en-1-yl)propan-1-ol
Uniqueness
The unique combination of the dioxane and cyclohexene rings in 3-(1,3-Dioxaindan-5-yl)-1-(cyclohex-1-en-1-yl)propan-1-ol sets it apart from similar compounds
Properties
Molecular Formula |
C16H20O3 |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-(cyclohexen-1-yl)propan-1-ol |
InChI |
InChI=1S/C16H20O3/c17-14(13-4-2-1-3-5-13)8-6-12-7-9-15-16(10-12)19-11-18-15/h4,7,9-10,14,17H,1-3,5-6,8,11H2 |
InChI Key |
ZZLFPUYZWTURCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C(CCC2=CC3=C(C=C2)OCO3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















